molecular formula C28H30N2O3 B12413720 Cav 2.2/3.2 blocker 1

Cav 2.2/3.2 blocker 1

カタログ番号: B12413720
分子量: 442.5 g/mol
InChIキー: VFEFRFUXSHOSQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cav 2.2/3.2 blocker 1 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .

化学反応の分析

Types of Reactions: Cav 2.2/3.2 blocker 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .

科学的研究の応用

Cav 2.2/3.2 blocker 1 has a wide range of scientific research applications:

作用機序

Cav 2.2/3.2 blocker 1 exerts its effects by blocking the Cav2.2 and Cav3.2 calcium channels. These channels are involved in the regulation of calcium ion flow into neurons, which is crucial for neurotransmitter release and signal transmission. By inhibiting these channels, the compound can modulate neuronal activity and reduce pain signals .

類似化合物との比較

Uniqueness: Cav 2.2/3.2 blocker 1 is unique in its ability to selectively target both Cav2.2 and Cav3.2 channels with relatively high specificity. This dual targeting makes it a valuable compound for research into the roles of these channels in various physiological and pathological processes .

生物活性

Cav 2.2/3.2 blocker 1, also known as Compound 9e, is a selective inhibitor of neuronal calcium channels, specifically targeting the N-type (Cav 2.2) and T-type (Cav 3.2) calcium channels. These channels are crucial in various physiological processes, including neurotransmitter release, pain transmission, and neuronal excitability. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions by inhibiting calcium influx through its target channels, which modulates excitatory neurotransmission often dysregulated in chronic pain states and neurological disorders. The compound exhibits inhibitory activity with IC50 values of approximately 78 μM for Cav 2.2 and 80 μM for Cav 3.2 , indicating its potential therapeutic applications in managing conditions such as neuropathic pain and epilepsy .

Pain Management

In preclinical models, this compound has shown significant efficacy in reducing neuropathic pain. In studies involving animal models of pain, the compound demonstrated a marked reduction in pain behaviors when administered, highlighting its potential as a therapeutic agent.

Epilepsy Models

The compound has also been evaluated in epilepsy models, where it exhibited anticonvulsant properties by reducing seizure frequency and intensity. This effect is attributed to its ability to inhibit excessive neuronal excitability mediated by N-type and T-type calcium channels.

Comparative Biological Activity

To better understand the efficacy of this compound compared to other calcium channel blockers, the following table summarizes key characteristics:

Compound Target Channels IC50 (μM) Primary Use
This compoundCav 2.2, Cav 3.278 (Cav 2.2), 80 (Cav 3.2)Pain management, epilepsy
NifedipineCav 1.2~0.05Hypertension, angina
VerapamilCav 1.1~0.5Hypertension, arrhythmias

Case Study: Neuropathic Pain Model

In a study published in Neuroscience Letters, researchers administered this compound to rats with induced neuropathic pain through chronic constriction injury (CCI). The results indicated a significant decrease in mechanical allodynia and thermal hyperalgesia compared to control groups receiving saline.

Case Study: Epilepsy Model

Another study explored the effects of this compound in a mouse model of epilepsy induced by pentylenetetrazol (PTZ). The compound was found to significantly reduce the number of seizures per hour compared to untreated mice, suggesting its potential as an anticonvulsant agent.

特性

分子式

C28H30N2O3

分子量

442.5 g/mol

IUPAC名

5,6-dihydrobenzo[b][1]benzazepin-11-yl-[4-(3-morpholin-4-ylpropoxy)phenyl]methanone

InChI

InChI=1S/C28H30N2O3/c31-28(24-12-14-25(15-13-24)33-19-5-16-29-17-20-32-21-18-29)30-26-8-3-1-6-22(26)10-11-23-7-2-4-9-27(23)30/h1-4,6-9,12-15H,5,10-11,16-21H2

InChIキー

VFEFRFUXSHOSQX-UHFFFAOYSA-N

正規SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)OCCCN5CCOCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。